molecular formula C17H14F3N3O2S B2597575 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1040634-84-1

2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B2597575
CAS No.: 1040634-84-1
M. Wt: 381.37
InChI Key: XQHCNPHTONRBQO-UHFFFAOYSA-N
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Description

The compound 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol features a pyrimidin-4-ol core substituted with a trifluoromethyl group at position 6 and a sulfanyl-linked 5-methyl-2-(4-methylphenyl)-1,3-oxazole moiety at position 2.

Properties

IUPAC Name

2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-9-3-5-11(6-4-9)15-21-12(10(2)25-15)8-26-16-22-13(17(18,19)20)7-14(24)23-16/h3-7H,8H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHCNPHTONRBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the oxazole and pyrimidine rings under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent agent in various biological systems .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Target Compound : Pyrimidin-4-ol core with oxazole substituent.
  • Compound: 1,3,4-thiadiazole derivative with a butterfly conformation. The thiadiazole rings form a 46.3° dihedral angle, contrasting with the planar pyrimidin-4-ol core in the target compound.
  • Compound : Pyrimidin-4(3H)-one core with a tetrazole substituent. The tetrazole’s high aromaticity and acidity (predicted pKa 8.30) may confer superior solubility in polar solvents relative to the target compound’s oxazole .

Trifluoromethyl Group Impact

The trifluoromethyl group in the target compound is a hallmark of modern pharmaceuticals, improving lipophilicity and resistance to oxidative metabolism. Similar groups are observed in:

  • Compound : A pyrimidinylsulfanyl-acetamide derivative with trifluoromethyl at position 4. Its molecular weight (C19H17F3N4O3S, ~450 g/mol) is higher than the target compound’s estimated ~391 g/mol, suggesting differences in pharmacokinetics .
  • Compound : A pyrazole-pyrimidine hybrid with trifluoromethyl. Such compounds often exhibit enhanced binding affinity in enzyme inhibition assays due to fluorine’s electronegativity .

Sulfanyl Linker Role

The sulfanyl (-S-) bridge in the target compound facilitates conformational flexibility. Analogues like the thiadiazole derivative in utilize sulfanyl groups to stabilize crystal packing (e.g., a monoclinic lattice with β = 96.084°), which may translate to similar solid-state stability in the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted/Reported Properties
Target Compound C18H16F3N3O2S ~391.4 Oxazole, trifluoromethyl, pyrimidin-4-ol N/A (estimated from analogs)
1,3,4-Thiadiazole Derivative C14H12N4S3 340.5 Thiadiazole, methylphenyl Crystal density: ~1.5 g/cm³ (observed)
2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)... C19H17F3N4O3S 450.4 Isoxazole, trifluoromethyl, acetamide HPLC retention: 1.01 min (polarity marker)
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-... C19H17N7OS 391.5 Tetrazole, pyrimidinone Predicted pKa: 8.30; BP: 600.5°C

Research Findings and Implications

  • Crystal Packing : The thiadiazole derivative in exhibits near-planar aromatic systems (dihedral angles <1°), suggesting that the target compound’s oxazole and pyrimidin-4-ol groups may adopt similar conformations to optimize π-π stacking .
  • Biological Activity : While direct data are absent, the trifluoromethyl-pyrimidine motif in and is associated with kinase inhibition and antimicrobial activity. The target compound’s oxazole moiety may similarly interact with hydrophobic enzyme pockets .
  • Solubility : The tetrazole in enhances water solubility (predicted pKa ~8.3) compared to the target compound’s oxazole, which is less polar. This could limit the target’s bioavailability in aqueous environments .

Biological Activity

The compound 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a novel pyrimidine derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

The molecular formula of the compound is C15H15F3N2O2SC_{15}H_{15}F_3N_2O_2S with a molar mass of 360.36 g/mol. It features a trifluoromethyl group and a sulfanyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Recent studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific derivative.

Anticancer Activity

  • Mechanism of Action : The compound's structure suggests it may interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. Similar oxazole derivatives have shown cytotoxic effects against various cancer cell lines.
  • Case Studies :
    • A study on related oxazole derivatives indicated significant cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range .
    • Flow cytometry assays demonstrated that these compounds induce apoptosis in MCF-7 breast cancer cells through activation of the p53 pathway, leading to increased caspase activity .

Antimicrobial Activity

Research on oxazole-based compounds has also highlighted their antimicrobial properties:

  • In Vitro Studies : Compounds similar to the target molecule exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the oxazole ring was crucial for this activity .

Data Tables

Here are relevant findings from studies on similar compounds:

CompoundCell LineIC50 (μM)Mechanism
Oxazole Derivative AMCF-7 (Breast Cancer)15.63Apoptosis via p53
Oxazole Derivative BCEM (Leukemia)0.12 - 2.78Cytotoxicity
Oxazole Derivative CPANC-1 (Pancreatic Cancer)0.65Apoptosis Induction

Research Findings

  • Cytotoxicity : The compound's structural features suggest it may exhibit enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin, particularly in breast and pancreatic cancer models.
  • Selectivity : Preliminary data indicate that modifications in the phenyl ring can alter biological potency, suggesting that fine-tuning the structure could optimize therapeutic effects .

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